molecular formula C12H11N5O B1384145 2-Amino-7-benzyl-1H-purin-6(7H)-one CAS No. 17495-12-4

2-Amino-7-benzyl-1H-purin-6(7H)-one

Cat. No. B1384145
Key on ui cas rn: 17495-12-4
M. Wt: 241.25 g/mol
InChI Key: FQBDLEGJZOWRBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06252075B1

Procedure details

Four milliliters of N,N-dimethylformamide and 0.53 ml (2.49 equivalents) of benzyl chloride were added to 0.758 g (1.85 mmols) of triacetylguanosine, and the reaction was conducted at 60° C. for 22 hours. It was identified through liquid chromatography that 69% of the starting material remained. Accordingly, 1.60 ml (10 equivalents in total) of benzyl chloride were further added thereto, and the reaction was conducted at 60° C. for 23 hours and at 70° C. for 5 hours. The temperature was returned to room temperature, and 1.57 ml (10 equivalents) of conc. hydrochloric acid were added to the solution. The reaction was conducted for 2 hours, but the cleavage of the sugar moiety was not completed. Therefore, 1.58 ml (20 equivalents in total) of conc. hydrochloric acid were further added, and the mixture was stirred overnight at room temperature. Ten milliliters of methanol were added to the reaction solution in the slurry state. The mixture was stirred for 2 hours, and then filtered. The crystals were washed twice with 5 ml of methanol, dried at 50° C. under reduced pressure for 5 hours to give 0.444 g of 7-benzylguanine crystals in a yield of 76.4%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step One
Name
triacetylguanosine
Quantity
0.758 g
Type
reactant
Reaction Step One
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Three
Quantity
1.57 mL
Type
reactant
Reaction Step Four
[Compound]
Name
sugar
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.58 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
76.4%

Identifiers

REACTION_CXSMILES
CN(C)C=O.[CH2:6](Cl)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C([C@@]1(O)[C@@H](CO)O[C@@](C(=O)C)([N:24]2[C:34]3[N:33]=[C:31]([NH2:32])[NH:30][C:28](=[O:29])[C:27]=3[N:26]=[CH:25]2)[C@]1(C(=O)C)O)(=O)C.Cl>CO>[CH2:6]([N:26]1[C:27]2[C:28](=[O:29])[NH:30][C:31]([NH2:32])=[N:33][C:34]=2[N:24]=[CH:25]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0.53 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
triacetylguanosine
Quantity
0.758 g
Type
reactant
Smiles
C(C)(=O)[C@@]1([C@]([C@@](O[C@@H]1CO)(N1C=NC=2C(=O)NC(N)=NC12)C(C)=O)(O)C(C)=O)O
Step Two
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1.6 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Four
Name
Quantity
1.57 mL
Type
reactant
Smiles
Cl
Step Five
Name
sugar
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
1.58 mL
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction was conducted at 60° C. for 23 hours and at 70° C. for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
was returned to room temperature
WAIT
Type
WAIT
Details
The reaction was conducted for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The crystals were washed twice with 5 ml of methanol
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under reduced pressure for 5 hours
Duration
5 h

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C=NC=2N=C(NC(C12)=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.444 g
YIELD: PERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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